2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide
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Overview
Description
2-(4-(N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)sulfamoyl)phenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and function of B cells and is a key target for the treatment of various B cell malignancies.
Scientific Research Applications
Antimicrobial Activities
Compounds structurally related to the specified acetamide have been synthesized and evaluated for their antimicrobial properties. For example, thiazoles and their fused derivatives have demonstrated significant antimicrobial activities against bacterial and fungal isolates, highlighting their potential in developing new antimicrobial agents (Wardkhan et al., 2008). Similarly, novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety have shown promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).
Antitumor Activities
Research has also explored the antitumor potential of compounds containing acetamide, pyrrole, pyrrolopyrimidine, and thiophene derivatives. A study found that certain acetamide derivatives had greater efficacy than doxorubicin, a reference drug, in antitumor activity, underscoring the therapeutic potential of these compounds in cancer treatment (Alqasoumi et al., 2009).
Material Science Applications
In the realm of material science, derivatives of the specified compound have contributed to the development of new materials with unique properties. For instance, new ortho-linked polyamide-imides bearing ether, sulfur, and trifluoromethyl linkages have been synthesized, showcasing outstanding solubility and thermal stability, which are critical for high-performance polymers in various industrial applications (Shockravi et al., 2009).
Synthesis and Structural Studies
The synthesis and structural elucidation of compounds with similar chemical structures have been a focus of research, aiming to understand their chemical behavior and potential applications better. Studies involving crystal structure analysis and the synthesis of new derivatives contribute to a deeper understanding of these compounds' molecular interactions and potential for customization in various scientific applications (Subasri et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a thiophene moiety, have been known to interact with various biological targets
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. For instance, some compounds with a thiophene moiety have been reported to exhibit anti-inflammatory and antioxidant activities . The specific interactions between this compound and its targets, leading to these effects, require further investigation.
Biochemical Pathways
For example, some thiophene derivatives have shown to affect pathways related to inflammation and oxidative stress
Pharmacokinetics
Compounds with similar structures, such as those containing a thiophene moiety, are known to have diverse pharmacokinetic properties . The impact of these properties on the bioavailability of this compound requires further investigation.
Result of Action
Compounds with similar structures have been known to induce various nuclear features such as chromatin fragmentation and condensation
properties
IUPAC Name |
2-[4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-17(22)11-25-15-3-5-16(6-4-15)27(23,24)21-10-13-2-1-8-20-18(13)14-7-9-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARVKKSXGDAIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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